![molecular formula C10H11ClO3 B2656030 1-(2-Chloro-3,4-dimethoxyphenyl)ethanone CAS No. 1546993-86-5](/img/structure/B2656030.png)
1-(2-Chloro-3,4-dimethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Chloro-3,4-dimethoxyphenyl)ethanone” is a chemical compound with the molecular formula C10H11ClO3 . It is related to other compounds such as “2-Chloro-1-(3,4-dihydroxyphenyl)ethanone” and "Ethanone, 1-(3,4-dimethoxyphenyl)-" .
Molecular Structure Analysis
The molecular structure of “1-(2-Chloro-3,4-dimethoxyphenyl)ethanone” consists of a benzene ring substituted with two methoxy groups (OCH3), a chloro group (Cl), and an ethanone group (C2H3O) . The exact 3D structure can be computed and viewed using specialized software .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Chloro-3,4-dimethoxyphenyl)ethanone” include a molecular weight of 214.65 . Other properties such as boiling point, heat capacity, and viscosity can be determined under laboratory conditions .Scientific Research Applications
Photochemical Studies
1-(2-Chloro-3,4-dimethoxyphenyl)ethanone and its derivatives have been explored in photochemical studies. For instance, the photochemistry of O-methylated α-carbonyl β-1 lignin model dimer 1,2-di(3′,4′-dimethoxyphenyl)ethanone was examined to understand its reactivity in both liquid and solid states. This study provided insights into the photochemical transformation processes, including Norrish type I cleavage and photoreduction of the carbonyl group, which are crucial for developing advanced materials and understanding environmental degradation processes of similar compounds (Castellan et al., 1990).
Synthesis and Identification
Research has been conducted on the synthesis and identification of derivatives, such as the cathinone analogue of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), highlighting the chemical's versatility in synthetic chemistry and its application in developing new materials or chemical probes for various scientific investigations (Power et al., 2015).
Biotransformation and Green Chemistry
The compound and its related derivatives have applications in biotransformation processes, indicating their potential in green chemistry and biocatalysis. For example, Acinetobacter sp. was utilized for the highly enantioselective synthesis of a chiral intermediate of Miconazole, demonstrating the role of 1-(2-Chloro-3,4-dimethoxyphenyl)ethanone derivatives in producing pharmaceutical intermediates through environmentally friendly processes (Miao et al., 2019).
Analytical and Environmental Applications
Derivatives of 1-(2-Chloro-3,4-dimethoxyphenyl)ethanone have been used in analytical chemistry for the determination of substances in complex matrices. For instance, the electrooxidation of dimethomorph was studied for its analytical determination in grape-derived samples, showcasing the compound's role in developing analytical methodologies for food safety and environmental monitoring (Lucas et al., 2013).
Safety and Hazards
properties
IUPAC Name |
1-(2-chloro-3,4-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVQNXSFTCDQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-3,4-dimethoxyphenyl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.